3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQILPTVKNWCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with furan and indoline derivatives under controlled conditions. The reaction may be facilitated by bases such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.
The biological activity of this compound can be attributed to its structural features:
- Chlorine Atom : The presence of the chlorine atom enhances lipophilicity, potentially improving membrane permeability.
- Furan Ring : The furan moiety may participate in π-π stacking interactions with protein targets, enhancing binding affinity.
- Indole Structure : The indole component is known for its role in various biological processes, including modulation of enzyme activity.
These structural characteristics suggest that this compound could interact with specific molecular targets, influencing cellular pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Mechanistic Studies
Flow cytometry analyses have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1 phase. These findings suggest that this compound may possess similar apoptotic properties.
Case Studies
In a recent study focusing on indole derivatives, compounds were evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the indole structure significantly affected biological activity:
-
Study on Indole Derivatives : Various indole-based compounds were tested for their effects on MCF-7 and HCT-116 cell lines. The most active derivatives showed IC50 values in the low micromolar range, comparable to established chemotherapeutics like doxorubicin.
- Findings : Certain substitutions on the indole ring enhanced activity, while others diminished it, highlighting structure–activity relationships (SAR).
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Analysis:
Substituent Flexibility and Aromaticity: The indoline group in the target compound (saturated) allows conformational flexibility, whereas indole-based analogs (e.g., ) exhibit rigid aromatic interactions . Indene substituents () introduce a non-aromatic bicyclic system, increasing steric hindrance compared to indoline .
Functional Group Contributions :
- Thioamide derivatives () demonstrate distinct hydrogen-bonding capabilities due to sulfur’s polarizability, though they may face synthetic and stability challenges .
Synthetic Considerations :
- Purity requirements for structurally similar compounds (e.g., 3-chloro-N-phenyl-phthalimide in ) highlight the importance of optimized reaction conditions to avoid byproducts .
Research Implications
Q & A
Q. What are the established synthetic routes for 3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common approach includes:
Furan-Indole Intermediate Preparation : Reacting furan-2-ylmethylamine with indole derivatives under acidic conditions to form the 2-(indolin-1-yl)ethylamine backbone .
Benzamide Coupling : Reacting the intermediate with 3-chlorobenzoyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) in anhydrous DCM at 0–25°C .
Microwave Optimization : Evidence from analogous compounds shows microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves yields by 15–20% compared to conventional heating .
Q. Key Data :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 25 | 12 | 55–60 |
| Microwave | 80 | 0.5 | 70–75 |
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : 1H/13C NMR resolves the furan (δ 6.2–7.4 ppm), indole (δ 7.1–7.8 ppm), and benzamide (δ 7.3–8.1 ppm) protons. 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ at m/z 395.12 (calc. 395.11) .
- X-ray Crystallography : Single-crystal analysis (e.g., Mo Kα radiation) confirms bond angles (e.g., C–N–C: 115.4°) and spatial arrangement of the furan-indole-ethyl group .
Q. What in vitro assays are recommended for preliminary biological screening?
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the indole moiety’s electron-rich structure .
- Cytotoxicity Controls : Compare with non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) alter binding affinity. Compare activity of 3-chloro derivatives with 2-chloro or 4-methoxy analogs .
- Assay Conditions : Varying pH, serum concentration, or incubation time (e.g., 24 vs. 48 hours) may affect results. Standardize protocols using guidelines from .
- Computational Validation : Perform molecular docking (AutoDock Vina) to predict interactions with targets like EGFR (PDB: 1M17) and validate experimentally .
Q. What strategies optimize the compound’s stability and bioavailability in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the indole nitrogen to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to improve plasma half-life, as demonstrated for similar benzamide derivatives .
- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the furan ring) in liver microsomes .
Q. How can structural isomers or impurities be identified and separated during synthesis?
- HPLC-PDA : Use a C18 column (ACN/water gradient) to resolve isomers. Retention times vary by 1.5–2 min for ortho vs. para chloro substitutions .
- Chiral Chromatography : For enantiomers derived from the ethyl-indole group, employ amylose-based columns (e.g., Chiralpak IA) .
- Recrystallization : Ethanol/water (7:3) yields >99% purity crystals, confirmed by melting point (mp 198–200°C) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with anticancer activity .
- MD Simulations : Simulate binding to ATP-binding pockets (e.g., 50 ns trajectories) to assess furan-indole interactions .
- QSAR Models : Use partial least squares (PLS) regression to predict IC50 values from descriptors like logP and polar surface area .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Byproduct Formation : Scale-up increases dimerization of the indole group. Mitigate with slow addition of reagents and excess DIPEA .
- Solvent Selection : Replace DCM with THF/water mixtures for safer large-scale reactions .
- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
